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Compound of Interest

Compound Name: Dlin-MC4-dma

Cat. No.: B10857436

Abstract & Scope

This guide details the formulation, assembly, and characterization of Lipid Nanoparticles
(LNPs) utilizing DLin-MC4-DMA, an ionizable cationic lipid structurally analogous to the clinical
standard DLin-MC3-DMA. While DLin-MC3-DMA utilizes a butyrate linker, DLin-MC4-DMA
features a pentanoate linker, resulting in a distinct apparent pKa (~6.5 — 6.9) that influences
ionization behavior, encapsulation efficiency, and endosomal release kinetics.

This protocol is optimized for encapsulating sSiRNA and mRNA payloads using microfluidic
mixing or ethanol dilution. It addresses the specific physicochemical properties of MC4 to
ensure high encapsulation efficiency (>90%) and monodisperse patrticle size (60—100 nm).

Scientific Background & Mechanism
The DLin-MC4-DMA Advantage

DLin-MC4-DMA ((6Z,92,282,317)-Heptatriaconta-6,9,28,31-tetraen-19-yl 5-
(dimethylamino)pentanoate) belongs to the dilinoleyl class of ionizable lipids.[1] Its primary
function is to bind anionic nucleic acids during formulation (low pH) and facilitate endosomal
escape intracellularly (acidic pH).

o pKa Shift: The extended linker in MC4 typically results in a slightly higher pKa compared to
MC3 (~6.4). This requires precise pH control during the aqueous buffer preparation to ensure
full protonation during particle formation.
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e Mechanism: Upon endocytosis, the endosomal pH drops (pH 6.5

5.0). The tertiary amine of DLin-MC4-DMA becomes protonated, interacting with the anionic
endosomal membrane lipids (like phosphatidylserine), promoting membrane fusion and
cytosolic release of the payload.
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Caption: Mechanism of DLin-MC4-DMA mediated endosomal escape. The pH drop drives
protonation of the MC4 headgroup, triggering fusion with the endosomal membrane.

Material Preparation
Reagents & Equipment
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Component Specification Recommended Supplier
lonizable Lipid DLin-MC4-DMA Cayman Chemical / Avanti
. DSPC (1,2-distearoyl-sn- _ o

Helper Lipid ) Avanti Polar Lipids
glycero-3-phosphocholine)
Cholesterol (Sheep Wool, ) ] )

Sterol Sigma-Aldrich / Avanti
>98%)

o DMG-PEG2000 or DSPE- _

PEG-Lipid NOF / Avanti
PEG2000

Payload MRNA (CleanCap) or siRNA TriLink / IDT

Aqueous Buffer

25mM Sodium Acetate (pH 4.
[210)

In-house / Sigma

Solvent

Ethanol (Absolute, 200 Proof)

Sigma-Aldrich

Device

Microfluidic Mixer (e.qg.,

NanoAssembilr)

Precision NanoSystems

Lipid Molar Ratios

The standard reference formulation (comparable to Onpattro™) is used, but DLin-MC4-DMA

replaces MC3.

Molar Ratio: 50 : 10 : 38.5 : 1.5 (DLin-MC4-DMA : DSPC : Cholesterol : PEG-Lipid)[3]

Calculation Table (Example for 1 mL Total Formulation at 10 mg/mL Total Lipid): Note:

Molecular weights (MW) are approximate; verify with your specific lot CoA.
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Mass (mg) for

Component Mol % MW ( g/mol) Mass Fraction

10mg Total
DLin-MC4-DMA 50 ~656.1 ~57% 5.70
DSPC 10 790.15 ~14% 1.40
Cholesterol 38.5 386.65 ~26% 2.60
DMG-PEG2000 15 2509.2 ~3% 0.30

Experimental Protocol
Workflow Overview
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Phase 1: Preparation
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Organic Phase Aqueous Phase
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Initial Dilution
(Optional: 1x vol PBS)
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Sterile Filtration
0.2 um PES
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Caption: Step-by-step LNP generation workflow from phase preparation to final sterile filtration.

Step-by-Step Procedure
Step 1: Stock Preparation[4]

¢ Lipid Mix: Dissolve individual lipids in ethanol. Combine them at the 50:10:38.5:1.5 molar
ratio.
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o Target Concentration: The final lipid concentration in the ethanol stream should be 10 mM
(or 12.5 mM depending on desired N/P ratio).

o RNA Preparation: Thaw RNA on ice. Dilute in 25 mM Sodium Acetate (pH 4.0).
o Target Concentration: Calculate based on the N/P ratio (Nitrogen-to-Phosphate ratio).

o Standard N/P: 6 (This typically requires an RNA concentration ~0.17 mg per mg of total
lipid, but calculate strictly using moles of amine in MC4 vs moles of phosphate in RNA).

Step 2: Microfluidic Mixing (Nucleation)

¢ Instrument: NanoAssembilr Ignite or similar.
o Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).
» Total Flow Rate (TFR): 12 mL/min (for small scale <5 mL).
e Procedure:
o Load syringes ensuring no bubbles.

o Execute mixing. The acidic buffer protonates DLin-MC4-DMA (pKa ~6.9), making it
positively charged to electrostatically bind the negative RNA backbone.

o Collect the output (approx. 25% Ethanol).

Step 3: Downstream Processing (Stabilization)

e Dilution (Immediate): If not dialyzing immediately, dilute the output 1:1 with PBS (pH 7.4) or
additional Acetate buffer to stabilize the particles, though rapid pH neutralization is preferred
for MC4 to prevent fusion events.

 Dialysis:
o Use a 10k - 20k MWCO dialysis cassette (Slide-A-Lyzer).

o Dialyze against 1x PBS (pH 7.4) for 2 hours at Room Temperature, then move to fresh
PBS at 4°C overnight.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b10857436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Why? This removes ethanol and raises the pH. As pH > pKa (7.4 > 6.9), the MC4 lipid
becomes neutral, forming the dense hydrophobic core characteristic of mature LNPs.

o Concentration (Optional): Use Amicon Ultra Centrifugal Filters (10k - 30k MWCO) if higher
concentration is required.

Step 4: Sterile Filtration
e Pass the final LNP solution through a 0.2 um PES or PVDF syringe filter.

» Note: If back-pressure is high, the particles may be aggregated. Do not force.

Quality Control (QC) & Characterization

Acceptance
Parameter Method o Notes
Criteria
] ) Dynamic Light Z-Average. >120nm
Particle Size ] 60 — 100 nm )
Scattering (DLS) suggests aggregation.
) ) <0.1is ideal for
Polydispersity DLS (PDI) <0.20 o
clinical grade.
) ] Compare
Encapsulation RiboGreen Assay (+/-
o ) > 85% fluorescence of lysed
Efficiency Triton X-100)
vs. unlysed samples.
o TNS Fluorescence Critical to verify lipid
pKa Determination 6.5-7.0 i ) i
Assay identity and lot quality.
) Near neutral at
) ELS (in 10mM ] ]
Zeta Potential -10 to +10 mV physiological pH
NaCl/HEPES)

prevents clearance.

Troubleshooting Guide

Problem: Low Encapsulation Efficiency (< 80%)
o Cause: pH of acetate buffer was too high (MC4 not fully protonated).

o Fix: Verify Acetate buffer is pH 4.0. Ensure DLin-MC4-DMA stock is not degraded (oxidized).
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e Cause: N/P ratio too low.

e Fix: Increase N/P ratio to 8 or 10.

Problem: Large Particle Size (> 150 nm) or Aggregation

o Cause: Mixing speed too slow or Ethanol removal too slow.

e Fix: Increase TFR to 12-15 mL/min. Dilute output immediately with buffer to reduce ethanol
concentration below critical aggregation concentration.

o Cause: Buffer incompatibility.

o Fix: Ensure PBS is used for dialysis; avoid divalent cations (Ca2+, Mg2+) during the
assembly phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: DLin-MC4-DMA Lipid Nanoparticle
Formulation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10857436#dlin-mc4-dma-lipid-nanoparticle-
formulation-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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